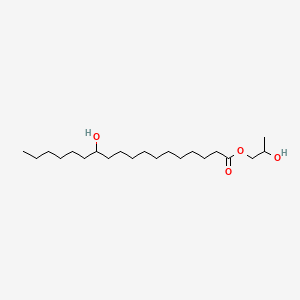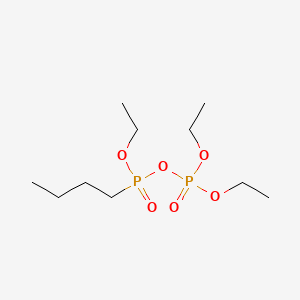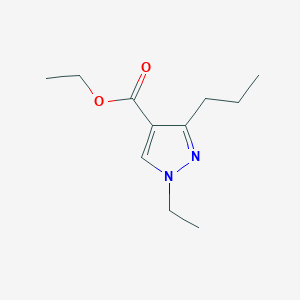![molecular formula C19H31BrN2O6 B13816080 2-[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-4-ium-1-yl]-1-(3,4,5-trimethoxyphenyl)ethanone bromide CAS No. 17766-80-2](/img/structure/B13816080.png)
2-[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-4-ium-1-yl]-1-(3,4,5-trimethoxyphenyl)ethanone bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-4-ium-1-yl]-1-(3,4,5-trimethoxyphenyl)ethanone bromide is a complex organic compound with a unique structure that combines a piperazine ring with a trimethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-4-ium-1-yl]-1-(3,4,5-trimethoxyphenyl)ethanone bromide typically involves the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of piperazine with 2-(2-hydroxyethoxy)ethyl chloride under controlled conditions to form 2-[2-(1-piperazinyl)ethoxy]ethanol.
Introduction of the Trimethoxyphenyl Group: The intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety, converting it to an alcohol.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, to form different derivatives.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
科学研究应用
2-[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-4-ium-1-yl]-1-(3,4,5-trimethoxyphenyl)ethanone bromide has several applications in scientific research:
作用机制
The mechanism of action of 2-[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-4-ium-1-yl]-1-(3,4,5-trimethoxyphenyl)ethanone bromide involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
2-[2-(1-Piperazinyl)ethoxy]ethanol: A simpler analog without the trimethoxyphenyl group.
3,4,5-Trimethoxybenzoyl chloride: A precursor used in the synthesis of the compound.
Uniqueness
The uniqueness of 2-[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-4-ium-1-yl]-1-(3,4,5-trimethoxyphenyl)ethanone bromide lies in its combined structural features, which confer specific chemical reactivity and potential biological activities not observed in simpler analogs .
属性
CAS 编号 |
17766-80-2 |
|---|---|
分子式 |
C19H31BrN2O6 |
分子量 |
463.4 g/mol |
IUPAC 名称 |
2-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)ethanone;hydrobromide |
InChI |
InChI=1S/C19H30N2O6.BrH/c1-24-17-12-15(13-18(25-2)19(17)26-3)16(23)14-21-6-4-20(5-7-21)8-10-27-11-9-22;/h12-13,22H,4-11,14H2,1-3H3;1H |
InChI 键 |
HBUNXNRQXXJUOX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)CN2CCN(CC2)CCOCCO.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-[(2-Oxo-4-morpholinyl)imino]acetonitrile](/img/structure/B13815999.png)
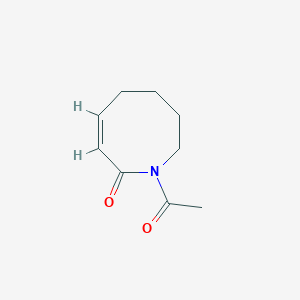
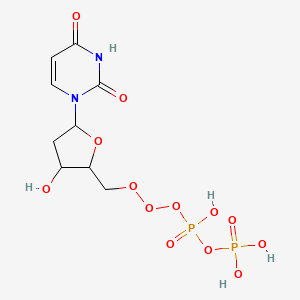

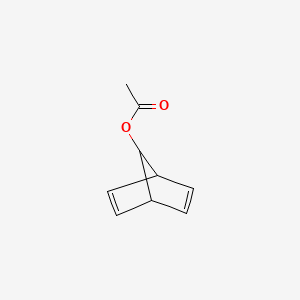

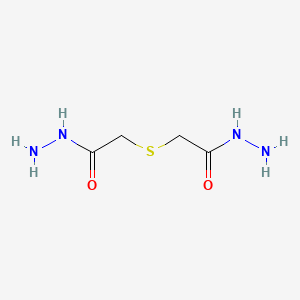
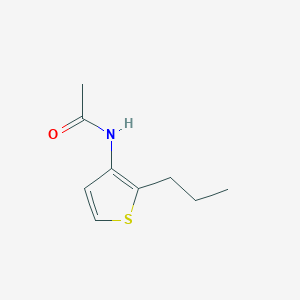
![3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propan-1-ol](/img/structure/B13816064.png)

